Cas no 922006-06-2 (2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide)

2-Ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide is a sulfonamide derivative with a tetrahydroquinolinone scaffold, exhibiting potential applications in medicinal chemistry and drug development. Its structure combines a sulfonamide moiety with a tetrahydroquinolinone core, suggesting possible bioactivity as a kinase inhibitor or receptor modulator. The ethoxy and methyl substituents enhance solubility and metabolic stability, while the sulfonamide group may contribute to binding affinity. This compound is of interest for its synthetic versatility and potential pharmacological properties, making it a valuable intermediate for research in targeted therapeutics. High purity and well-characterized synthesis routes ensure reproducibility for experimental use.
2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide structure
922006-06-2 structure
Product name:2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
CAS No:922006-06-2
MF:C18H20N2O4S
MW:360.427403450012
CID:5894741
PubChem ID:40889590

2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • Benzenesulfonamide, 2-ethoxy-5-methyl-N-(1,2,3,4-tetrahydro-2-oxo-6-quinolinyl)-
    • 2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
    • AKOS024635858
    • F2278-0260
    • 2-ethoxy-5-methyl-N-(2-oxo-3,4-dihydro-1H-quinolin-6-yl)benzenesulfonamide
    • VU0490720-1
    • 2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
    • 922006-06-2
    • Inchi: 1S/C18H20N2O4S/c1-3-24-16-8-4-12(2)10-17(16)25(22,23)20-14-6-7-15-13(11-14)5-9-18(21)19-15/h4,6-8,10-11,20H,3,5,9H2,1-2H3,(H,19,21)
    • InChI Key: UXKCCLGEENDIBB-UHFFFAOYSA-N
    • SMILES: C1(S(NC2C=CC3=C(C=2)CCC(=O)N3)(=O)=O)=CC(C)=CC=C1OCC

Computed Properties

  • Exact Mass: 360.11437830g/mol
  • Monoisotopic Mass: 360.11437830g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 5
  • Complexity: 574
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 92.9Ų
  • XLogP3: 2.3

Experimental Properties

  • Density: 1.312±0.06 g/cm3(Predicted)
  • pka: 8.67±0.20(Predicted)

2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F2278-0260-5μmol
2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922006-06-2 90%+
5μl
$63.0 2023-05-16
Life Chemicals
F2278-0260-4mg
2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922006-06-2 90%+
4mg
$66.0 2023-05-16
Life Chemicals
F2278-0260-10μmol
2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922006-06-2 90%+
10μl
$69.0 2023-05-16
Life Chemicals
F2278-0260-1mg
2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922006-06-2 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2278-0260-3mg
2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922006-06-2 90%+
3mg
$63.0 2023-05-16
Life Chemicals
F2278-0260-25mg
2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922006-06-2 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2278-0260-50mg
2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922006-06-2 90%+
50mg
$160.0 2023-05-16
Life Chemicals
F2278-0260-20μmol
2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922006-06-2 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2278-0260-20mg
2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922006-06-2 90%+
20mg
$99.0 2023-05-16
Life Chemicals
F2278-0260-15mg
2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide
922006-06-2 90%+
15mg
$89.0 2023-05-16

Additional information on 2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide

Recent Advances in the Study of 2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS: 922006-06-2)

The compound 2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS: 922006-06-2) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This sulfonamide derivative, characterized by its unique structural features, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate.

Recent research has focused on the synthesis and optimization of this compound to enhance its pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) reported a novel synthetic route that improves the yield and purity of 2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide, making it more feasible for large-scale production. The study also highlighted the compound's stability under various physiological conditions, which is a critical factor for its potential use in drug development.

In terms of biological activity, preliminary in vitro studies have demonstrated that this compound exhibits potent inhibitory effects on specific protein targets involved in inflammatory pathways. For instance, a 2022 study in Bioorganic & Medicinal Chemistry Letters identified the compound as a selective inhibitor of cyclooxygenase-2 (COX-2), with an IC50 value in the nanomolar range. This finding suggests its potential as a lead compound for the development of new anti-inflammatory agents with reduced side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).

Further investigations into the mechanism of action have revealed that 2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide interacts with the active site of COX-2 through a series of hydrogen bonds and hydrophobic interactions, as elucidated by molecular docking studies. These interactions are believed to contribute to its high selectivity and potency. Additionally, in vivo studies in animal models have shown promising results, with the compound demonstrating significant anti-inflammatory and analgesic effects without causing gastrointestinal toxicity, a common drawback of existing COX-2 inhibitors.

Beyond its anti-inflammatory properties, recent research has explored the compound's potential in other therapeutic areas. A 2023 study published in European Journal of Pharmacology investigated its effects on cancer cell lines, revealing that it induces apoptosis in certain types of cancer cells through the modulation of apoptotic pathways. These findings open new avenues for the development of anticancer therapies based on this sulfonamide derivative.

Despite these promising results, challenges remain in the development of 2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical studies. However, the compound's unique pharmacological profile and the growing body of research supporting its therapeutic potential make it a compelling candidate for future drug development efforts.

In conclusion, recent studies on 2-ethoxy-5-methyl-N-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzene-1-sulfonamide (CAS: 922006-06-2) have highlighted its potential as a versatile therapeutic agent with applications in inflammation and cancer. Continued research and optimization efforts are expected to further elucidate its mechanism of action and enhance its clinical applicability, paving the way for the development of novel treatments in the field of chemical biology and medicinal chemistry.

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